1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea
Description
The compound 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a sulfonylethyl-piperazine-pyrimidine scaffold linked to a thiophen-2-yl group. Its structure comprises:
Properties
IUPAC Name |
1-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S2/c22-15(19-13-3-1-11-25-13)18-6-12-26(23,24)21-9-7-20(8-10-21)14-16-4-2-5-17-14/h1-5,11H,6-10,12H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDRMEFHFNQHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, its synthesis, and its implications in therapeutic applications, particularly in oncology and antimicrobial research.
Structure
The compound features a urea moiety linked to a pyrimidine and piperazine structure, with a thiophene ring, which is significant for its biological activity. The structural formula can be represented as follows:
Molecular Weight
- Molecular Weight : 306.38 g/mol
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit promising antitumor activities. For instance, derivatives of urea have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
A derivative of the urea class demonstrated GI50 values ranging from 1.7 to 28.7 μM against different cancer types, including:
| Cancer Type | GI50 (μM) |
|---|---|
| Non-small lung cancer (EKVX) | 1.7 |
| Ovarian cancer (OVCAR-4) | 25.9 |
| Prostate cancer (PC-3) | 28.7 |
These results suggest that the urea moiety can enhance the antiproliferative activity of the compound, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Research indicates that similar sulfonyl-containing compounds have exhibited activity against various bacterial strains.
Antimicrobial Efficacy
In vitro studies have revealed that compounds with analogous structures possess significant inhibitory effects on bacterial growth, with IC50 values in the nanomolar range against key pathogens such as:
| Bacterial Strain | IC50 (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Streptococcus pyogenes | 0.5 - 1 |
These findings highlight the potential of this class of compounds as antimicrobial agents .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction between the urea group and cellular targets plays a crucial role in modulating biological pathways related to cell proliferation and survival.
Proposed Mechanisms
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.
- Antibacterial Mechanism : The sulfonamide group may interfere with bacterial folate synthesis, essential for their growth and reproduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the piperazine ring, urea-linked aromatic groups, and linker regions. These variations influence molecular weight, synthetic accessibility, and bioactivity.
Key Findings:
Piperazine Substituents: Pyrimidin-2-yl (target compound) may confer higher binding specificity to kinases or nucleic acid targets compared to 4-methoxyphenyl (CAS 1206998-40-4) or 2-fluorophenyl (CAS 897620-76-7) .
Urea-Linked Groups :
- Thiophen-2-yl (target) offers a balance of hydrophobicity and hydrogen-bonding capacity, whereas thiophen-2-ylmethyl (CAS 1206998-40-4) introduces steric bulk, possibly hindering receptor access .
- Chlorophenyl/fluorophenyl groups () enhance halogen bonding but may elevate toxicity risks .
Linker Regions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
